molecular formula C11H14O B14840944 1-Cyclopropoxy-3-ethylbenzene

1-Cyclopropoxy-3-ethylbenzene

Cat. No.: B14840944
M. Wt: 162.23 g/mol
InChI Key: FOVYHNAAMJXQEV-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-ethylbenzene is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol It is a derivative of benzene, where a cyclopropoxy group and an ethyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropoxy-3-ethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes . In this reaction, an alkyl chloride (such as cyclopropyl chloride) reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-3-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The cyclopropoxy group can influence the electron density of the benzene ring, affecting its reactivity towards electrophiles . The ethyl group can undergo oxidation to form reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropoxy-3-ethylbenzene is unique due to the presence of both the cyclopropoxy and ethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-cyclopropyloxy-3-ethylbenzene

InChI

InChI=1S/C11H14O/c1-2-9-4-3-5-11(8-9)12-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3

InChI Key

FOVYHNAAMJXQEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC2CC2

Origin of Product

United States

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